molecular formula C12H17NOS B2643987 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime CAS No. 306979-77-1

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime

Cat. No.: B2643987
CAS No.: 306979-77-1
M. Wt: 223.33
InChI Key: WCWCTKSTPRSAHH-UKTHLTGXSA-N
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Description

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and an O-methyloxime group attached to the propanal structure. This compound has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine-O-methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the O-methyloxime group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The sulfanyl group and O-methyloxime moiety play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is unique due to the presence of both the sulfanyl group and the O-methyloxime moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWCTKSTPRSAHH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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